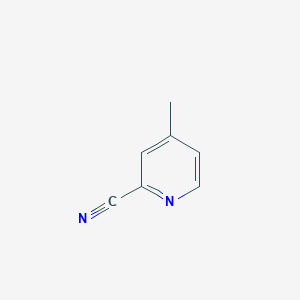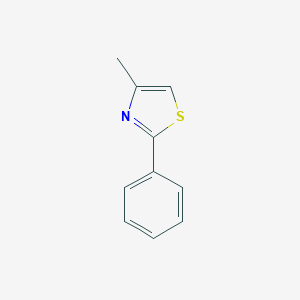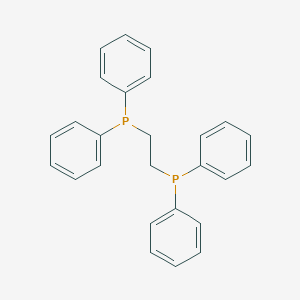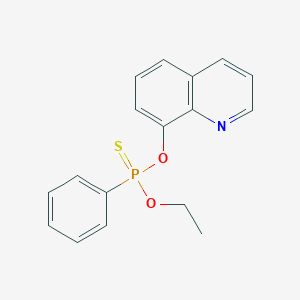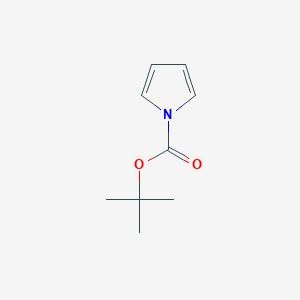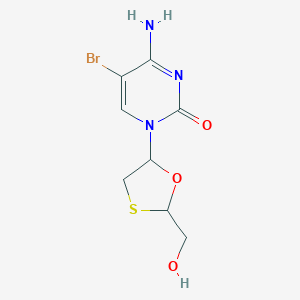
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine, also known as Br-HOMedC, is a nucleoside analog that has been studied for its potential applications in scientific research. It is a modified form of cytosine, one of the four nucleotide bases that make up DNA. Br-HOMedC has been shown to have a unique mechanism of action that makes it useful for studying DNA replication and repair, as well as for developing new cancer treatments.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine involves its incorporation into DNA during replication. Once incorporated, it causes DNA replication to stall, leading to DNA damage and cell death. This mechanism is similar to that of other nucleoside analogs, such as 5-fluorouracil, which are commonly used in cancer treatment.
Efectos Bioquímicos Y Fisiológicos
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been shown to have a number of biochemical and physiological effects. It can cause DNA damage and cell death, as well as inhibit DNA replication and repair. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it potentially useful for treating a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine is its specificity for cancer cells. This makes it a promising candidate for developing new cancer treatments that can selectively target cancer cells while leaving healthy cells unharmed. However, its mechanism of action can also make it toxic to healthy cells, which limits its potential applications. Additionally, its synthesis is a complex process that can be difficult and time-consuming.
Direcciones Futuras
There are several future directions for research on 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine. One area of interest is its potential as a cancer treatment. Researchers are exploring ways to improve its specificity for cancer cells while reducing its toxicity to healthy cells. Another area of interest is its use in studying DNA replication and repair. Researchers are investigating ways to use 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine to better understand these processes and develop new therapies for diseases that involve DNA damage. Finally, researchers are exploring ways to improve the synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine to make it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine is a complex process that involves multiple steps. It begins with the preparation of 5-bromo-1,3-oxathiolane, which is then reacted with cytosine to form the desired product. The synthesis of 5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been optimized over the years to improve its yield and purity, and several different methods have been developed for its production.
Aplicaciones Científicas De Investigación
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of DNA replication and repair, making it useful for studying the mechanisms of these processes. It has also been used to develop new cancer treatments, as it can selectively target cancer cells while leaving healthy cells unharmed.
Propiedades
Número CAS |
137530-43-9 |
|---|---|
Nombre del producto |
5-Bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine |
Fórmula molecular |
C8H10BrN3O3S |
Peso molecular |
308.15 g/mol |
Nombre IUPAC |
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10BrN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 |
Clave InChI |
QDHJQKGCCKOBKX-UHFFFAOYSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)Br |
SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
SMILES canónico |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
Sinónimos |
5-BHMO-cytosine 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



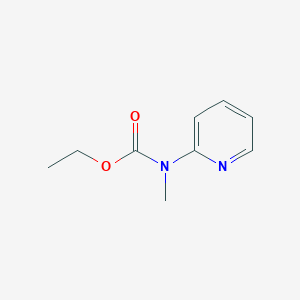
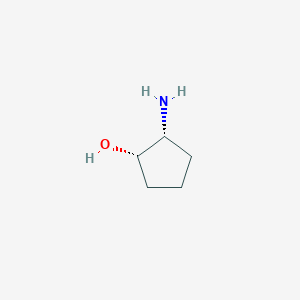
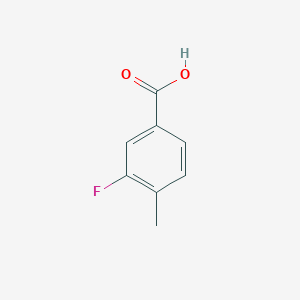
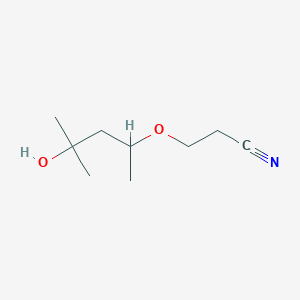
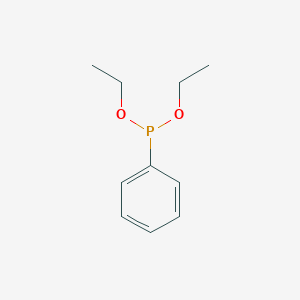
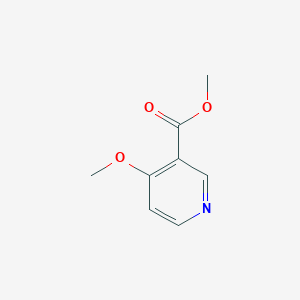
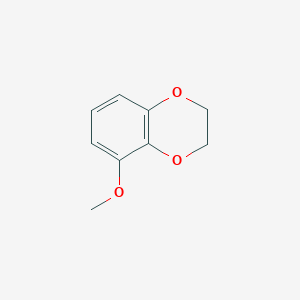
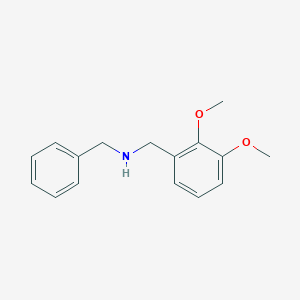
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
